1-Tetradecanamine, 2-decyl-

説明

IUPAC Nomenclature and Systematic Chemical Identity

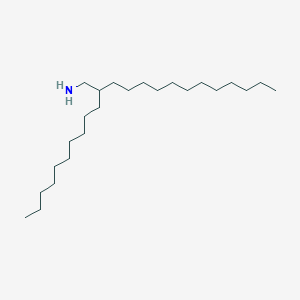

The systematic nomenclature of 1-Tetradecanamine, 2-decyl- follows established International Union of Pure and Applied Chemistry conventions for branched aliphatic amines. According to authoritative chemical databases, the compound bears the Chemical Abstracts Service Registry Number 62281-07-6, which serves as its unique identifier in chemical literature and regulatory documentation. The official International Union of Pure and Applied Chemistry name for this compound is 2-decyltetradecan-1-amine, reflecting the systematic approach to naming branched amine structures.

The nomenclature system employed for this compound follows the principle of identifying the longest carbon chain containing the amine functional group as the parent structure. In this case, the tetradecane backbone (fourteen-carbon chain) serves as the primary structural framework, with the amine group positioned at the terminal carbon (position 1). The decyl substituent (ten-carbon chain) is located at position 2 of the main chain, giving rise to the systematic name 2-decyltetradecan-1-amine. This naming convention clearly distinguishes the compound from its unbranched isomers and provides unambiguous structural information.

The structural representation using Simplified Molecular Input Line Entry System notation is recorded as CCCCCCCCCCCCC(CCCCCCCCCC)CN, which explicitly depicts the branched architecture with the primary amine functional group. The International Chemical Identifier string InChI=1S/C24H51N/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24H,3-23,25H2,1-2H3 provides computational recognition and database compatibility. These systematic identifiers ensure precise communication of the compound's structure across various chemical databases and research platforms.

The International Chemical Identifier Key ASAVFBNAUMXKHJ-UHFFFAOYSA-N serves as a condensed representation of the complete structural information, facilitating rapid database searches and cross-referencing. This standardized approach to chemical nomenclature eliminates ambiguity in scientific communication and ensures consistent identification across international research communities. The systematic naming conventions also reflect the compound's classification as a primary amine, specifically within the subcategory of branched aliphatic amines with extended hydrocarbon chains.

特性

IUPAC Name |

2-decyltetradecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24H,3-23,25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAVFBNAUMXKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452806 | |

| Record name | 1-Tetradecanamine, 2-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62281-07-6 | |

| Record name | 2-Decyl-1-tetradecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62281-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetradecanamine, 2-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Decyltetradecan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-Tetradecanamine, 2-decyl-, also known as N-Decyl-N-tetradecylamine, is a primary amine with the molecular formula C24H51N and CAS number 2016-42-4. This compound is notable for its applications in various industrial fields, particularly as a cationic surfactant. Its biological activity has garnered attention due to its potential applications in agriculture, pharmaceuticals, and materials science.

1-Tetradecanamine, 2-decyl- features long hydrophobic carbon chains typical of fatty amines, which contribute to its unique properties. The compound's structure enhances its ability to interact with biological membranes and other substrates in both aqueous and non-aqueous environments.

Physical and Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H51N |

| Molecular Weight | 365.68 g/mol |

| CAS Number | 2016-42-4 |

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 1-Tetradecanamine, 2-decyl- is primarily attributed to its surfactant properties and its ability to penetrate lipid membranes. This compound can disrupt cellular membranes, leading to various biological effects:

- Cell Membrane Interaction: The long hydrocarbon chains facilitate interaction with lipid bilayers, allowing the compound to act as a permeabilizer.

- Larvicidal Activity: Research indicates that it exhibits effectiveness as a larvicide due to its ability to form oil-soluble compounds that penetrate biological membranes efficiently.

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, making it a candidate for further research in medical applications.

Case Studies

-

Larvicidal Efficacy:

A study demonstrated the effectiveness of 1-Tetradecanamine, 2-decyl- against mosquito larvae, showing significant mortality rates at varying concentrations. The compound's mechanism involved disrupting the larval cell membranes, leading to increased permeability and subsequent death. -

Antimicrobial Activity:

In vitro studies have indicated that the compound exhibits antimicrobial properties against various bacterial strains. The mode of action appears to involve membrane disruption and interference with cellular processes. -

Cytotoxicity Studies:

Cytotoxicity assays conducted on mammalian cell lines revealed that while the compound displays some cytotoxic effects at higher concentrations, it also shows selective toxicity towards certain cancer cell lines, indicating potential for therapeutic applications .

Applications

1-Tetradecanamine, 2-decyl- finds diverse applications across several fields:

- Agriculture: Utilized as a larvicide in pest control formulations.

- Pharmaceuticals: Investigated for potential use in drug formulations due to its surfactant properties.

- Materials Science: Employed in the development of cationic surfactants for various industrial applications.

科学的研究の応用

Chemical Properties and Structure

1-Tetradecanamine, 2-decyl- (CAS Number: 124-22-1) is characterized by its long hydrophobic carbon chain, which imparts unique properties suitable for numerous applications. The chemical structure consists of a tetradecyl group attached to a decyl amine, enhancing its surfactant and emulsifying capabilities.

Applications Overview

-

Cosmetic Industry

- Surfactants and Emulsifiers : 1-Tetradecanamine, 2-decyl- is used in cosmetic formulations as a surfactant and emulsifier. It helps stabilize emulsions and enhances the texture of products such as creams and lotions .

- Skin Conditioning Agents : Its moisturizing properties make it an effective skin conditioning agent in various personal care products .

-

Pharmaceuticals

- Drug Delivery Systems : The compound's ability to form micelles allows for improved solubility and bioavailability of hydrophobic drugs. Research has shown its potential in enhancing the delivery of topical medications through the skin barrier .

- Antimicrobial Activity : Studies indicate that long-chain amines can exhibit antimicrobial properties, making them candidates for formulations aimed at preventing infections .

-

Industrial Applications

- Corrosion Inhibitors : In metalworking fluids, 1-tetradecanamine, 2-decyl- serves as a corrosion inhibitor, protecting metal surfaces from oxidative damage during processing .

- Additives in Fuels and Lubricants : The compound is utilized as an additive to improve the performance and stability of fuels and lubricants .

Case Study 1: Cosmetic Formulation Development

A study conducted on the formulation of a moisturizing cream incorporating 1-tetradecanamine, 2-decyl- demonstrated significant improvements in skin hydration levels compared to control formulations without the compound. The formulation was evaluated using in vivo tests on human volunteers, revealing enhanced moisture retention and skin barrier function .

Case Study 2: Antimicrobial Efficacy

Research published in the Brazilian Journal of Pharmaceutical Sciences assessed the antimicrobial activity of various long-chain amines, including 1-tetradecanamine, 2-decyl-. The study found that the compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential use in developing antimicrobial topical formulations .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Cosmetics | Emulsifier in creams | Stabilizes formulations; improves texture |

| Pharmaceuticals | Drug delivery systems | Enhances solubility; improves bioavailability |

| Industrial | Corrosion inhibitor | Protects metal surfaces from corrosion |

| Industrial | Fuel additive | Improves performance; enhances stability |

化学反応の分析

Alkylation and Quaternary Ammonium Salt Formation

Primary amines like 1-tetradecanamine readily undergo alkylation with alkyl halides to form quaternary ammonium salts. For example:

-

Reaction with 1-Bromooctadecane :

In methanol under reflux (69–75°C), 1-tetradecanamine reacts with 1-bromooctadecane to yield a quaternary ammonium salt. This reaction is facilitated by the nucleophilic attack of the amine on the alkyl halide .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1-Bromooctadecane | Methanol, 69–75°C, 61 min | Quaternary ammonium salt | 73% |

Condensation with α,β-Unsaturated Aldehydes

1-Tetradecanamine participates in condensation reactions with α,β-unsaturated aldehydes (e.g., acrolein) to form oligomers. This process involves:

-

Stepwise Addition : The amine reacts with acrolein in methanol at ≤10°C to form an intermediate.

-

Oligomerization : Heating to 210°C removes solvents (e.g., isopropanol) and drives oligomer formation .

Mechanism :

-

Protonation of the aldehyde’s carbonyl group.

-

Nucleophilic attack by the amine, followed by dehydration and cyclization .

Oxidation to Amine Oxides

Tertiary derivatives of 1-tetradecanamine (e.g., N,N-dimethyl variants) are oxidized to amine oxides using peroxides like tert-butyl hydroperoxide (TBHP). Dirhodium catalysts enhance this process by generating tert-butylperoxy radicals .

| Oxidizing Agent | Catalyst | Product | Notes | Source |

|---|---|---|---|---|

| TBHP (aqueous) | Dirhodium caprolactamate | Amine oxide | High selectivity for methylene oxidation |

Salt Formation with Carboxylic Acids

1-Tetradecanamine reacts with carboxylic acids (e.g., Westvaco Diacid 1550) to form ammonium salts. For instance:

-

Reaction with Diacid 1550 : In isopropanol at 82°C, the amine and diacid form a salt used in corrosion inhibition .

| Acid | Conditions | Application | Source |

|---|---|---|---|

| Westvaco Diacid 1550 | Isopropanol, 82°C | Corrosion inhibitor |

Thermal Decomposition and Radical Pathways

At high temperatures (≥210°C), 1-tetradecanamine derivatives undergo decomposition, potentially forming aryl radicals. This is critical in combustion chemistry, where low C–H bond dissociation energies in isoaromatics facilitate radical generation .

類似化合物との比較

Chemical Identity :

- IUPAC Name : 1-Tetradecanamine, 2-decyl-

- CAS Registry Number : 62281-07-6

- Molecular Formula : C₂₄H₅₁N

- Molecular Weight : 353.67 g/mol

- Structural Features : A branched primary amine with a tetradecyl (C14) backbone and a decyl (C10) substituent at the second carbon position. This branching increases hydrophobicity compared to linear analogs .

Table 1: Structural and Functional Comparison

Key Findings:

Structural Impact on Properties: Branching vs. Chain Length: The C24 chain in 1-Tetradecanamine, 2-decyl- offers greater lipophilicity than shorter analogs (e.g., C12 dodecanamine derivatives), influencing membrane permeability in biological systems .

Biological and Industrial Relevance: Natural Occurrence: N,N-dimethyltetradecanamine is prevalent in fungal extracts (e.g., Mucor bainieri, Subramaniula asteroids), linked to antimicrobial or chemotaxonomic roles . Surfactant Derivatives: AO C14 (amine oxide) demonstrates surfactant utility but lacks comprehensive toxicological data, relying on read-across from C12 analogs .

Branched Amines: Limited data exist for 1-Tetradecanamine, 2-decyl-, but branched amines generally exhibit lower acute toxicity compared to aromatic amines .

Functional Group Variations: Amine Oxides (AO C14): Exhibit higher water solubility than parent amines due to polar N-oxide groups, making them suitable for aqueous formulations .

準備方法

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 2-decyl-tetradecanal + NH3 | H2, Raney Ni or Pd/C | Reflux, H2 pressure | High selectivity, good yield | Requires aldehyde synthesis |

| Alkylation | 1-tetradecanamine + 1-bromodecane | K2CO3 or base | Solvent reflux | Direct, straightforward | Risk of over-alkylation |

| Catalytic Hydrogenation | 2-decyl-tetradecanenitrile or imine | Raney Ni, Co | Elevated temp & pressure | Industrial scalability | Requires nitrile/imines prep |

| Phosphonic Acid Derivative Route | Long-chain amines + phosphorous acid | Formaldehyde, HCl | Reflux | Useful for derivatives | Indirect for target amine |

| Amine Oligomerization | Ethylenediamine + aldehydes | Methanol, reflux | Controlled temp addition | Functionalization insights | Not direct synthesis |

Research Findings and Analysis

- Selectivity and Yield: Reductive amination offers the best control over regioselectivity at the 2-position, minimizing side products.

- Catalyst Choice: Raney nickel is preferred for hydrogenation due to its high activity and cost-effectiveness.

- Temperature Control: Dropwise addition of aldehydes or alkyl halides at controlled temperatures prevents side reactions and decomposition.

- Purification: Distillation under reduced pressure is commonly used to isolate the pure amine due to its high boiling point.

- Industrial Relevance: Catalytic hydrogenation and alkylation methods are scalable and used in commercial production of long-chain amines.

Q & A

Q. What are the recommended synthetic pathways for 1-Tetradecanamine, 2-decyl-, and how can purity be optimized?

Answer: Synthesis typically involves alkylation or reductive amination of precursor amines. For example, alkylation of tetradecylamine with decyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the branched structure . Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in non-polar solvents. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (electron ionization mode) .

Q. What spectroscopic techniques are most effective for characterizing 1-Tetradecanamine, 2-decyl-?

Answer:

- NMR : - and -NMR to confirm branching (e.g., δ 0.8–1.5 ppm for methyl/methylene groups) and amine proton shifts (δ 1.2–2.0 ppm) .

- FTIR : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (amine deformation) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion (CHN, m/z ≈ 353.4) and fragmentation patterns .

Q. How should researchers document the use of 1-Tetradecanamine, 2-decyl- in experimental protocols?

Answer: Follow ICMJE standards:

- Specify source (e.g., synthesized in-house or procured from certified suppliers like NIST-traceable vendors).

- Include purity (>95% by HPLC), storage conditions (anhydrous, 4°C), and safety data (e.g., LD50 from toxicology studies) .

- Reference synthetic procedures and characterization data in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for 1-Tetradecanamine, 2-decyl-’s physicochemical properties?

Answer:

- Data Reconciliation : Compare experimental values (e.g., logP from shake-flask assays) with computational predictions (e.g., COSMO-RS or DFT calculations). Discrepancies >10% warrant re-evaluation of solvent models or experimental conditions .

- Error Analysis : Quantify instrumental uncertainty (e.g., ±0.02 in HPLC purity) and model limitations (e.g., force field parameterization for branched amines) .

Q. What strategies are recommended for designing toxicology studies on 1-Tetradecanamine, 2-decyl-?

Answer:

- In Vivo Models : Use OECD Guideline 407 (28-day repeated dose toxicity in rodents) with endpoints like organ weight changes and histopathology .

- Read-Across Approaches : Leverage data from structurally similar amines (e.g., N,N-Dimethyldodecylamine-N-oxide) to infer hazard profiles when direct data is limited .

- Dose Selection : Base on acute toxicity thresholds (e.g., LD50 from ) and subchronic exposure scenarios .

Q. How can the surfactant properties of 1-Tetradecanamine, 2-decyl- be systematically evaluated for material science applications?

Answer:

- Critical Micelle Concentration (CMC) : Measure via surface tension (Wilhelmy plate method) or conductivity titration .

- Thermodynamic Analysis : Calculate Gibbs free energy of micellization (ΔG) using temperature-dependent CMC data .

- Morphology : Use dynamic light scattering (DLS) for micelle size and cryo-TEM for structural imaging .

Methodological Best Practices

Q. How should researchers address reproducibility challenges in studies involving 1-Tetradecanamine, 2-decyl-?

Answer:

- Batch Variability : Characterize each batch via NMR and HPLC; report deviations in supplementary data .

- Standardized Protocols : Adopt ASTM methods for surfactant testing or OECD guidelines for toxicity assays .

- Open Data : Share raw spectra, chromatograms, and computational input files in repositories like Zenodo .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicology studies?

Answer:

- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., EC50 estimation using R package drc) .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for organ weight differences) .

- Benchmark Dose (BMD) Modeling : For risk assessment, using EPA’s BMDS software .

Handling Data Gaps and Limitations

Q. How can researchers address the lack of peer-reviewed toxicokinetic data for 1-Tetradecanamine, 2-decyl-?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。